molecular formula C25H24O12 B190988 1,4-Dicaffeoylquinic acid CAS No. 1182-34-9

1,4-Dicaffeoylquinic acid

Cat. No. B190988
CAS RN: 1182-34-9
M. Wt: 516.4 g/mol
InChI Key: IYXQRCXQQWUFQV-RDJMKVHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dicaffeoylquinic acid is a natural compound that inhibits the enzyme cinnamic acid 4-hydroxylase (CA4H). This enzyme catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid .


Synthesis Analysis

The transcription factor AtMYB11 regulates flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants. Constitutive expression of AtMYB11 enhances the expression of genes in the phenylpropanoid biosynthesis pathway, resulting in the accumulation of flavonoids and chlorogenic acid in tobacco and tomato plants .


Molecular Structure Analysis

This compound has a molecular formula of C25H24O12. It is a polyphenol that has been found in C. coronarium and has diverse biological activities .


Chemical Reactions Analysis

Caffeoylquinic acids (CQAs) readily degrade or isomerize when affected by temperature, pH, light, etc. Isomerization, methylation, and hydrolysis are three major degradation pathways .


Physical And Chemical Properties Analysis

This compound is a polyphenol that has been found in C. coronarium and has diverse biological activities .

Scientific Research Applications

Chemical Characterization and Identification

1,4-Dicaffeoylquinic acid, an isomer of dicaffeoylquinic acid (diCQA), has distinctive fragmentation behavior as studied through LC-MS(4). This allows for the discrimination of various isomers, including this compound, which undergoes a unique fragmentation process involving the elimination of the C1 caffeoyl residue and other specific reactions (Clifford, Knight, & Kuhnert, 2005).

Metabolic Profiling and Pharmacokinetics

This compound's metabolites have been characterized in animal models. For instance, the metabolite profiling of 3,4-DiCQA, a similar dicaffeoylquinic acid, has been observed in rats using advanced chromatography and mass spectrometry techniques. These studies identified a range of metabolic reactions such as hydrolysis, methylation, and hydrogenation, crucial for understanding the compound's in vivo behavior (Zhao et al., 2021).

Biological Activities and Potential Therapeutic Uses

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties. These activities have been demonstrated in various scientific studies, highlighting the compound's potential in pharmaceutical and therapeutic applications (Yang et al., 2013).

Neuroprotective Effects

Research has indicated that dicaffeoylquinic acids, including this compound, may offer neuroprotective effects against toxicity induced by β-amyloid peptide, suggesting potential applications in neurodegenerative diseases (Deng et al., 2013).

Inhibition of Viral Replication

Dicaffeoylquinic acids have been identified as potent inhibitors of human immunodeficiency virus (HIV) integrase, which is crucial for HIV replication. Studies indicate that these compounds, including this compound, can inhibit HIV replication in tissue culture, offering a promising avenue for HIV treatment (Robinson et al., 1996).

Antioxidative Properties

The antioxidative activity of dicaffeoylquinic acids has been a subject of interest, with studies showing these compounds' ability to scavenge radicals and inhibit oxidative stress. This property is significant for their potential use in preventing or treating oxidative stress-related diseases (Chuda et al., 1996).

Antiviral and Hepatoprotective Effects

This compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV), by inhibiting viral production and enhancing hepatocyte viability. These findings suggest its potential as a therapeutic agent for hepatitis B treatment (Wu et al., 2012).

Safety and Hazards

1,4-Dicaffeoylquinic acid is a moderate to severe irritant to the skin and eyes. It may cause respiratory irritation .

Future Directions

The stability and degradation of Caffeoylquinic Acids under different storage conditions have been studied. The results indicate that the stability of CQAs was mainly affected by temperature and light irradiation .

Biochemical Analysis

Biochemical Properties

1,4-Dicaffeoylquinic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid, by forming a complex with the enzyme through hydrogen bonds and van der Waals forces . Additionally, this compound inhibits the enzyme cinnamic acid 4-hydroxylase, which catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid . These interactions highlight the compound’s potential in modulating biochemical pathways and reducing oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion by increasing the expression of proteins such as extracellular signal-regulated protein kinases, insulin receptor substrate-2, Akt, phosphoinositide 3-kinase, and pancreatic and duodenal homeobox-1 . This compound also exhibits anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated cells . Furthermore, this compound has been shown to protect cells from oxidative damage and improve mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits xanthine oxidase activity through a reversible competitive mechanism, forming a complex with the enzyme and altering its secondary structure . This inhibition prevents the formation of uric acid and reduces oxidative stress. Additionally, this compound modulates gene expression by activating the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use to prevent degradation . Over time, this compound maintains its anti-inflammatory and antioxidant properties, but its efficacy may decrease due to gradual degradation. Long-term studies have shown that the compound continues to exhibit protective effects on cellular function, including reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood glucose levels and improves insulin sensitivity in diabetic mice . At high doses, it may cause adverse effects such as gastrointestinal discomfort and liver toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes such as cinnamic acid 4-hydroxylase and catechol-O-methyltransferase, which catalyze the conversion of phenylpropanoids to their respective metabolites . The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in specific cellular compartments . The compound accumulates in mitochondria, where it exerts its antioxidant effects and protects against oxidative damage . Additionally, this compound is distributed in the vascular system, indicating its potential role in systemic circulation and tissue protection .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, chloroplasts, and mitochondria . Its localization in chloroplasts suggests a protective role against light-induced oxidative damage, while its presence in mitochondria indicates its involvement in mitochondrial function and energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

properties

IUPAC Name

(3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXQRCXQQWUFQV-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182-34-9, 251320-68-0
Record name 1,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251320680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50048OZ68I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dicaffeoylquinic acid
Reactant of Route 2
Reactant of Route 2
1,4-Dicaffeoylquinic acid
Reactant of Route 3
1,4-Dicaffeoylquinic acid
Reactant of Route 4
1,4-Dicaffeoylquinic acid
Reactant of Route 5
1,4-Dicaffeoylquinic acid
Reactant of Route 6
1,4-Dicaffeoylquinic acid

Q & A

Q1: What are the potential therapeutic benefits of 1,4-Dicaffeoylquinic acid?

A1: Research suggests that this compound exhibits several promising biological activities, including:

  • Anti-inflammatory Activity: This compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells []. This suggests a potential role in managing inflammatory conditions.
  • Antioxidant Activity: this compound demonstrates a significant capacity for scavenging free radicals, protecting cells from oxidative damage [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: While the exact mechanisms are still under investigation, research suggests that this compound targets specific inflammatory pathways:

  • TNF-α Pathway Inhibition: this compound effectively suppresses the production of TNF-α [, ], a central mediator of inflammation. This suggests interference with signaling cascades leading to TNF-α production.

Q3: Are there any studies on this compound's interaction with specific enzymes?

A3: Yes, this compound has been investigated for its interaction with xanthine oxidase, an enzyme involved in uric acid production. Multispectral and molecular docking studies suggest that it can inhibit this enzyme, highlighting its potential for managing conditions like gout [].

Q4: Can this compound be distinguished from other dicaffeoylquinic acid isomers?

A4: Yes, this compound can be differentiated from its isomers using LC-MS techniques. Notably, it exhibits a distinct fragmentation pattern, involving the elimination of the caffeoyl residue at the C1 position, followed by dehydration steps leading to the aromatization and decarboxylation of the quinic acid moiety []. This specific fragmentation pattern allows for its identification and differentiation from other isomers.

Q5: Which plant sources are rich in this compound?

A5: this compound has been identified in various plant species, including:

  • Xanthii fructus []
  • Cichorium intybus seeds []
  • Chrysanthemum morifolium cv. Fubaiju flowers []
  • Artemisia argyi leaves, stems, and roots [, ]
  • Helianthus tuberosus L. tubers []

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Several analytical techniques are employed for the analysis of this compound, including:

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (MS/MS) [] for separation, identification, and quantification of this compound in plant extracts.
  • Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [] for the identification and structural characterization of this compound based on its fragmentation pattern.
  • Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS-MS) [] for detailed analysis and identification of this compound and other compounds in plant extracts.

Q7: Are there any ongoing studies exploring the structure-activity relationship of this compound?

A7: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, it's important to note that its activity is closely tied to its structure, particularly the position of the caffeoyl groups on the quinic acid moiety. Modifications to this structure could potentially alter its binding affinity to target enzymes and receptors, thereby influencing its overall activity and potency []. Further research is warranted to delve deeper into the SAR of this compound and explore the impact of structural modifications on its biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.